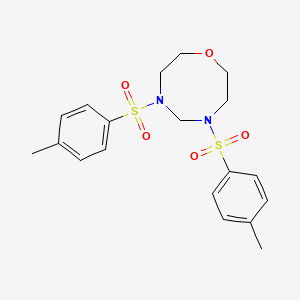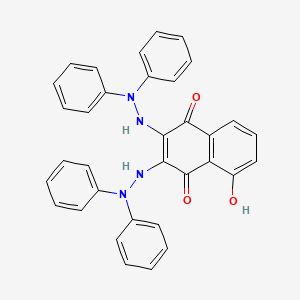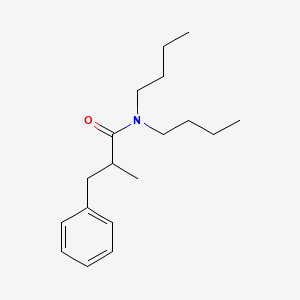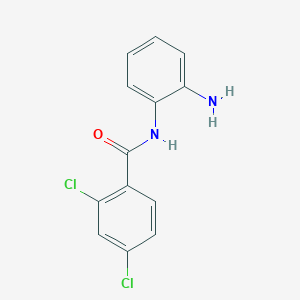
2-(Dimethylamino)propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl. It is classified as an amino alcohol and is used as a building block in organic synthesis . This compound is also known under the name dimepranol and is used as an active ingredient in some pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)propan-1-ol can be synthesized through various methods. One common method involves the reaction of dimethylamine with propylene oxide, followed by hydrolysis to yield the desired product . Another method includes the use of Grignard reagents, where the Grignard reagent reacts with an aldehyde or ketone to form the alcohol .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)propan-1-ol typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Acts as an inhibitor of choline uptake, making it useful in studying neurotransmitter functions.
Medicine: Used in pharmaceutical formulations such as inosine pranobex.
Industry: Employed in the production of various chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of choline uptake, which affects neurotransmitter functions and cellular signaling pathways . The compound’s effects are mediated through its interaction with specific molecular targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
Dimethylisopropanolamine: Another amino alcohol with similar properties.
Uniqueness
2-(Dimethylamino)propan-1-ol;hydrochloride is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit choline uptake also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
92596-51-5 |
|---|---|
Molekularformel |
C5H14ClNO |
Molekulargewicht |
139.62 g/mol |
IUPAC-Name |
2-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H |
InChI-Schlüssel |
HIWXLEQRUZFGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
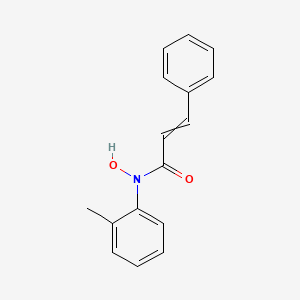
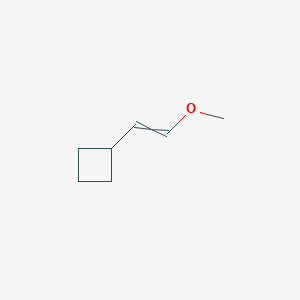
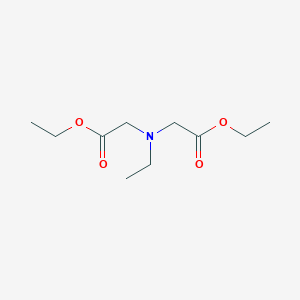
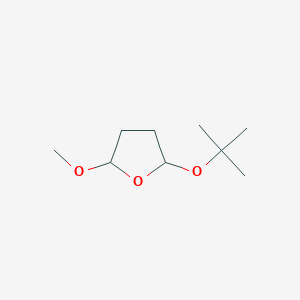

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
